(+)-Muscarine Iodide
Overview
Description
(+)-Muscarine iodide is a well-known muscarinic receptor agonist, which has been the subject of various synthetic strategies due to its complex molecular structure and significant biological activity. The compound is a derivative of the naturally occurring alkaloid muscarine, which is found in certain mushrooms and has a potent effect on the parasympathetic nervous system .
Synthesis Analysis
Several approaches have been developed for the synthesis of muscarine and its analogs. One method involves the stereoselective synthesis of tetrahydrofurans via a formal [3+2]-cycloaddition of aldehydes and allylsilanes, which was successfully applied to the formal total synthesis of muscarine alkaloids such as (-)-allomuscarine and (+)-epimuscarine . Another approach utilized a stereospecific synthesis starting from D-glucose, which involved key steps like stereospecific cyclization and catalytic hydrogenation to produce (+)-muscarine iodide . Additionally, a convenient synthesis of L(+)-muscarine was described, which involved performic acid oxidation and stereospecific hydrolysis, followed by deamination and quaternization to afford the target compound .
Molecular Structure Analysis
The molecular structure of (+)-muscarine has been characterized by various spectroscopic techniques. For instance, the conformation of (+)-muscarine in solution was studied using 1H NMR, revealing that the exocyclic C(5)-C(6) bond highly favors the t conformation, with ring proton coupling constants suggesting rapidly interconverting puckered forms . The crystal structure of a related compound, muscarone iodide, showed a distorted twist conformation with the quaternary ammonium group adopting an anti orientation, providing insights into the stereochemistry of muscarine derivatives .
Chemical Reactions Analysis
The chemical reactivity of muscarine and its analogs has been explored through various reactions. For example, the synthesis of oxadiazoline iodides, which might act as muscarinic receptor agonists, was achieved from nicotinaldehyde and nicotinhydrazine, indicating the potential for creating diverse muscarinic ligands . Additionally, contrasting asymmetric approaches to muscarine have been reported, including 5-endo-trig cyclisations and iodocyclisations, which demonstrate the versatility of synthetic methods available for constructing the muscarine framework .
Physical and Chemical Properties Analysis
The physical and chemical properties of muscarine and its iodide salts are closely related to their biological activity. The synthesis of muscarine typically results in the formation of salts such as iodides, chlorides, or bromides, which are crucial for the interaction with muscarinic receptors. The stereochemistry of muscarine is also a key factor, as the biological activity can be significantly influenced by the configuration of its stereocenters .
Scientific Research Applications
Analysis in Complex Matrices
Iodine, including forms like (+)-muscarine iodide, plays a crucial role in human nutrition, and its analysis is vital in epidemiological studies. Analytical methods for quantifying iodine in various matrices have evolved, with techniques like the Sandell-Kolthoff method remaining relevant. Advanced methods like inductively coupled plasma-mass spectrometry offer more precision but require significant resources, highlighting a need for more accessible techniques (Shelor & Dasgupta, 2011).
Environmental Protection and Human Health
Understanding iodine's biogeochemical cycling, including species like (+)-muscarine iodide, is crucial in studies of environmental protection and human health. Iodine's complex behavior in the environment, such as different oxidation states and organic/inorganic forms, affects its transport and sorption in sediments. This understanding is key for assessing environmental risks, especially in areas with historical nuclear activities (Hu, Zhao, Moran, & Seaman, 2005).
Medical Research and Nuclear Safety
Radioactive iodine isotopes, similar in function to (+)-muscarine iodide, are used in medical research and can pose health risks if released into the environment. Studies on adsorbents like microrosette-like δ-Bi2O3 for iodide anions highlight the importance of managing iodine safely in both medical and nuclear contexts (Liu et al., 2014).
Nuclear Medicine
The role of iodide, including forms like (+)-muscarine iodide, in nuclear medicine is significant. Its use in thyroid function tests and thyroid cancer treatment has been pivotal since the early 20th century. The sodium/iodide symporter's discovery has expanded the applications of iodide in diagnosing and treating cancers beyond the thyroid (Youn, Jeong, & Chung, 2010).
Cancer Research
Advancements in cancer research have explored the use of the sodium iodide symporter (NIS) for imaging and treating non-thyroid cancers, such as breast cancer. This involves transferring NIS to cancer cells, enabling them to concentrate iodide for imaging and treatment. Such approaches show promise in expanding the therapeutic applications of iodide-based compounds (Dwyer et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.HI/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFYONXEPDMBPE-CTERPIQNSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944722 | |
Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Muscarine Iodide | |
CAS RN |
2209-02-1, 24570-49-8 | |
Record name | (+-)-Muscarine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002209021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Muscarine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024570498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylammonio)-D-ribo-hexitol iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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